Comparison of 1,6-Naphthyridine vs. 1,5-Naphthyridine Scaffold for c-Met Kinase Inhibitory Activity
In a direct scaffold comparison study, two series of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed from the c-Met inhibitor MK-2461. The 1,6-naphthyridine core was identified as a more promising c-Met inhibitory structure compared with 1,5-naphthyridine, with compounds 26b and 26c showing the best enzymic and cytotoxic activities among all tested analogs [1]. This represents a class-level inference for 2,4-dihydroxy-1,6-naphthyridine as the unsubstituted core scaffold from which such potent derivatives are built.
| Evidence Dimension | c-Met kinase inhibitory potency and in vitro anti-tumor activity |
|---|---|
| Target Compound Data | 1,6-Naphthyridine scaffold derivatives (e.g., compounds 26b, 26c) demonstrated superior enzymic and cytotoxic activities against Hela and A549 cell lines [1]. |
| Comparator Or Baseline | 1,5-Naphthyridine scaffold derivatives designed from the same MK-2461 starting point showed lower overall activity [1]. |
| Quantified Difference | Qualitative superiority of the 1,6-scaffold over 1,5-scaffold; specific IC50 values for 26b and 26c were not disclosed for the head-to-head comparison, but the study concluded the 1,6-naphthyridine core is more promising [1]. |
| Conditions | In vitro c-Met kinase assay and cytotoxicity against Hela and A549 cell lines [1]. |
Why This Matters
For procurement decisions in kinase inhibitor programs, selecting the 1,6-naphthyridine core scaffold over the 1,5-isomer is supported by direct comparative enzymic and cellular data, reducing the risk of investing in a suboptimal heterocyclic framework.
- [1] Wu, J.-F.; Liu, M.-M.; Huang, S.-X.; Wang, Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg. Med. Chem. Lett. 2015, 25(16), 3251-3255. View Source
